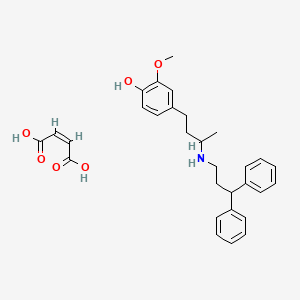
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phenol group, a methoxy group, and a diphenylpropylamine moiety. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 2-methoxyphenol with 3-bromobutylamine, followed by the introduction of the diphenylpropyl group through a nucleophilic substitution reaction. The final step involves the formation of the maleate salt by reacting the free base with maleic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate involves its interaction with specific molecular targets and pathways. The phenol group can participate in redox reactions, influencing cellular oxidative stress levels. The diphenylpropylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-(Dimethylamino)propyl)phenol: Similar structure but with a dimethylamino group instead of a diphenylpropyl group.
4-(3-(Diphenylmethyl)amino)butyl)phenol: Similar structure but with a diphenylmethyl group instead of a diphenylpropyl group.
Uniqueness
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate is unique due to its combination of a phenol group, a methoxy group, and a diphenylpropylamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry.
Properties
CAS No. |
104133-83-7 |
|---|---|
Molecular Formula |
C30H35NO6 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-[3-(3,3-diphenylpropylamino)butyl]-2-methoxyphenol |
InChI |
InChI=1S/C26H31NO2.C4H4O4/c1-20(13-14-21-15-16-25(28)26(19-21)29-2)27-18-17-24(22-9-5-3-6-10-22)23-11-7-4-8-12-23;5-3(6)1-2-4(7)8/h3-12,15-16,19-20,24,27-28H,13-14,17-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
YWBHXJZMOXLIJG-BTJKTKAUSA-N |
Isomeric SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


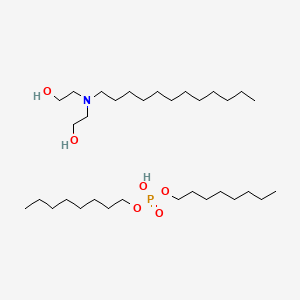
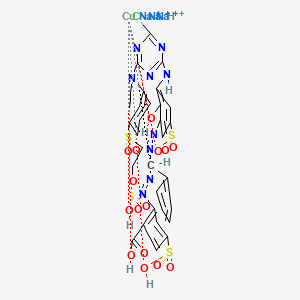

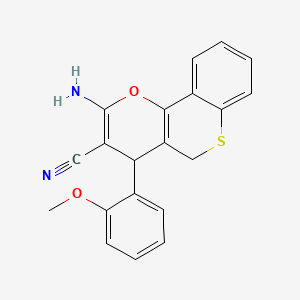
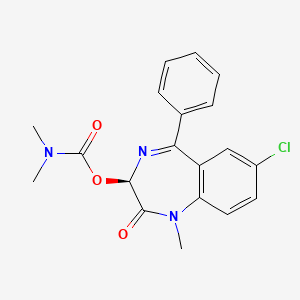
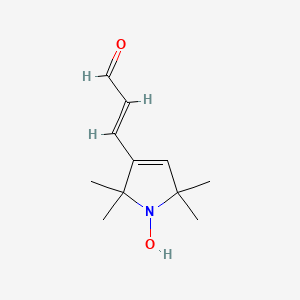
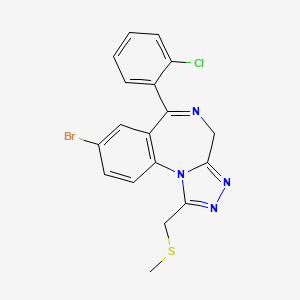

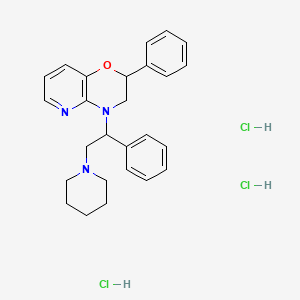
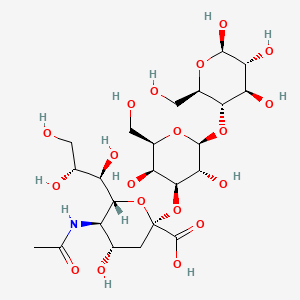
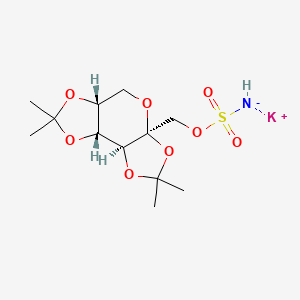

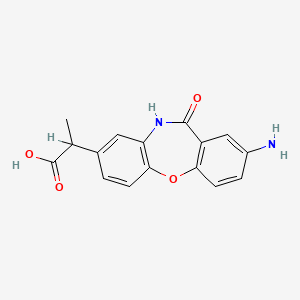
![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
